Z-Arg(Mtr)-OH.CHA

Description

Propriétés

IUPAC Name |

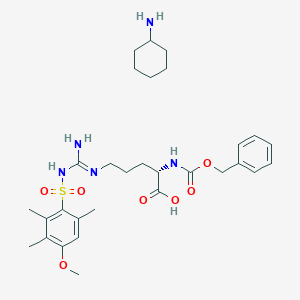

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRGEGBEEQDQPG-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539006 | |

| Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80745-09-1 | |

| Record name | L-Ornithine, N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80745-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Ornithine, N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Z-Arg(Mtr)-OH.CHA for Researchers and Drug Development Professionals

Introduction: N-α-benzyloxycarbonyl-N-g-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt, commonly abbreviated as Z-Arg(Mtr)-OH.CHA, is a critical protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of its chemical properties, analytical characterization, and applications in peptide synthesis, tailored for researchers, scientists, and professionals in the field of drug development. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling characteristics.

Core Chemical Properties

This compound is a white to light yellow powder.[1] Its chemical structure combines the Z (benzyloxycarbonyl) protecting group for the α-amino group and the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group for the guanidino side chain of arginine. This dual protection strategy allows for selective deprotection during peptide synthesis.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 80745-09-1 | [2][3][4][5] |

| Molecular Formula | C30H45N5O7S | [2][3][4] |

| Molecular Weight | 619.77 g/mol | [2][4][6] |

| Appearance | White to Light Yellow Powder | [1] |

| Melting Point | 196-199°C | [1] |

| Solubility | Soluble in water or 1% acetic acid | [2][3] |

| Purity | >98% (as determined by HPLC) | [2][3][4] |

| Storage | Desiccate at -20°C or room temperature in an inert atmosphere | [2][4] |

Structural Representation and Role in Peptide Synthesis

The chemical structure of this compound is fundamental to its function in peptide synthesis. The protecting groups prevent unwanted side reactions during the coupling of amino acids.

In the context of solid-phase peptide synthesis (SPPS), this compound serves as a building block for introducing arginine residues into a growing peptide chain. The general workflow is depicted below.

Experimental Protocols: Characterization

The quality and purity of this compound are typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

-

Instrumentation: A reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% of Mobile Phase B over a specified time (e.g., 20-30 minutes).

-

Detection: UV detection at a wavelength of 214 nm or 254 nm.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.

-

Sample Preparation: The sample is dissolved in a solvent compatible with ESI-MS, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the expected molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, integration of proton signals, and coupling patterns are analyzed to confirm the presence of all expected functional groups and the overall structure of the molecule.

A generalized workflow for the analytical characterization is presented below.

Conclusion

This compound is an indispensable reagent in the synthesis of complex peptides for research and pharmaceutical development. Its well-defined chemical properties and the robust protection it offers to the arginine side chain facilitate the efficient and reliable construction of peptide sequences. The analytical methods outlined in this guide provide a framework for ensuring the quality and identity of this crucial building block, thereby contributing to the successful synthesis of target peptides.

References

Z-Arg(Mtr)-OH.CHA CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical compound Z-Arg(Mtr)-OH.CHA, including its Chemical Abstracts Service (CAS) number and molecular weight. Further sections outline the framework for a comprehensive whitepaper, detailing the necessary components for experimental protocols and pathway visualizations relevant to its application in research and drug development.

Core Compound Data

The fundamental properties of this compound are summarized below. This compound is chemically defined as Nα-Z-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt.

| Property | Value | References |

| CAS Number | 80745-09-1 | [1][2][3][4] |

| Molecular Weight | 619.77 g/mol | [3] |

| 619.7726 g/mol | [2] | |

| 619.8 g/mol | [1][4] | |

| Molecular Formula | C₃₀H₄₅N₅O₇S | [2][4] |

| C₂₄H₃₂N₄O₇S · C₆H₁₃N | [1][3] |

Experimental Protocols and Applications

Further investigation into specific experimental applications of this compound is required to provide detailed protocols. The following sections are templates that can be populated with specific experimental details based on the research context.

General Experimental Workflow

The use of this compound in a research context, such as peptide synthesis or as a component in a biological assay, would typically follow a structured workflow. The diagram below illustrates a generic experimental process from initial preparation to final analysis.

Caption: A generalized workflow for experiments involving this compound.

Placeholder for Signaling Pathway Involvement

In the absence of a specified biological context or signaling pathway associated with this compound, a diagram cannot be generated. If this compound is found to modulate a specific pathway, a DOT script could be created as follows:

Caption: A hypothetical signaling pathway modulated by this compound.

References

A Technical Guide to Z-Arg(Mtr)-OH.CHA: Structure, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Z-L-Arginine(Mtr)-OH cyclohexylammonium salt (Z-Arg(Mtr)-OH.CHA), a critical building block in solid-phase peptide synthesis (SPPS). The document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its role in the preparation of complex peptides.

Introduction

This compound is a protected amino acid derivative of L-arginine used extensively in peptide synthesis. The protection of the alpha-amino group with a benzyloxycarbonyl (Z) group and the guanidino side chain with a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group allows for the controlled and sequential addition of arginine residues to a growing peptide chain. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling properties.

The Mtr group is known for its significant stability under the acidic conditions typically used for the removal of temporary Nα-protecting groups like Boc (tert-butyloxycarbonyl), while being cleavable under stronger acidic conditions, making it a valuable tool in orthogonal peptide synthesis strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for researchers in designing and executing peptide synthesis protocols.

| Property | Value | References |

| Chemical Name | Nα-Benzyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt | [1][2] |

| Synonyms | This compound, Cbthis compound | [3] |

| CAS Number | 80745-09-1 | [1][2][3] |

| Molecular Formula | C24H32N4O7S · C6H13N | [3] |

| Molecular Weight | 619.77 g/mol | [1][3] |

| Appearance | White to light yellow powder | [4] |

| Purity (HPLC) | ≥98% | [1][4] |

| Melting Point | 196-199°C | [4] |

| Solubility | Soluble in water or 1% acetic acid | [2] |

| Storage | Desiccate at -20°C in an inert atmosphere | [1][2] |

Synthesis of this compound

The synthesis of this compound involves two primary steps: the protection of the alpha-amino group of L-arginine with the benzyloxycarbonyl (Z) group, followed by the protection of the guanidino side chain with the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. The final product is then isolated as the cyclohexylammonium salt to improve its handling and stability.

Representative Synthesis Protocol

Step 1: Synthesis of Z-Arg-OH

-

Dissolution: L-Arginine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Acylation: The solution is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl) is added portion-wise while maintaining the alkaline pH.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is acidified to precipitate the Z-Arg-OH. The crude product is then filtered, washed with cold water, and dried.

Step 2: Synthesis of Z-Arg(Mtr)-OH

-

Reaction Setup: Z-Arg-OH is dissolved in a suitable organic solvent (e.g., pyridine).

-

Sulfonylation: 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) is added to the solution, and the reaction is stirred at room temperature.

-

Reaction Monitoring: The progress of the sulfonylation is monitored by TLC.

-

Work-up and Salt Formation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent, and cyclohexylamine is added to precipitate Z-Arg(Mtr)-OH as its cyclohexylammonium salt. The product is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The Z-group serves as a stable protecting group for the N-terminus during the initial resin loading, while the Mtr group protects the highly nucleophilic guanidino side chain of arginine from participating in unwanted side reactions during peptide chain elongation.

Experimental Protocol: Incorporation of this compound into a Peptide Chain

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a compatible solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin is removed by treatment with a solution of piperidine in DMF.

-

Amino Acid Activation: Z-Arg(Mtr)-OH (obtained from its CHA salt by acidification and extraction) is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

-

Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated to facilitate the coupling reaction.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride to prevent the formation of deletion peptides.

-

Chain Elongation: The cycle of deprotection, activation, and coupling is repeated with subsequent Fmoc-protected amino acids to elongate the peptide chain.

Cleavage of the Mtr Protecting Group

The Mtr group is significantly more stable to acid than other sulfonyl-based protecting groups like Pbf and Pmc.[5] Complete removal of the Mtr group typically requires treatment with a strong acid cocktail, often for an extended period.

Protocol for Mtr Group Cleavage: [6]

-

Peptide-Resin Preparation: Following the completion of the peptide synthesis, the N-terminal Fmoc group is removed.

-

Cleavage Cocktail: The peptide is cleaved from the resin and the Mtr group is removed simultaneously by treating the resin with a cleavage cocktail. A common cocktail for Mtr removal is trifluoroacetic acid (TFA) containing scavengers such as 5% (w/w) phenol.

-

Reaction Conditions: The cleavage reaction is typically carried out at room temperature for several hours (e.g., 7.5 hours), with the progress monitored by HPLC.[6]

-

Product Isolation: After complete cleavage, the TFA is evaporated, and the crude peptide is precipitated with cold diethyl ether. The peptide is then purified by preparative HPLC.

Logical Relationship in SPPS

Caption: Workflow for incorporating Z-Arg(Mtr)-OH in SPPS.

Conclusion

This compound is a valuable reagent for the synthesis of arginine-containing peptides. Its robust Mtr protecting group offers orthogonality in complex synthetic strategies. A thorough understanding of its properties, synthesis, and cleavage conditions, as outlined in this guide, is crucial for its effective utilization in the development of novel peptide-based therapeutics and research tools. Researchers should carefully consider the harsher cleavage conditions required for Mtr removal when planning their synthetic routes, especially for peptides containing other acid-sensitive residues.

References

A Technical Guide to the Solubility and Stability of Z-Arg(Mtr)-OH.CHA in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-benzyloxycarbonyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt (Z-Arg(Mtr)-OH.CHA). Given the limited availability of specific quantitative solubility and stability data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical parameters in their own laboratories. The methodologies outlined below are standard in the pharmaceutical and biotechnology industries for characterizing protected amino acids.

Solubility Profile of this compound

Table 1: Experimentally Determined Solubility of this compound at Ambient Temperature

| Solvent | Dielectric Constant (approx.) | Polarity Index | Solubility (mg/mL) | Observations |

| Dimethylformamide (DMF) | 36.7 | 6.4 | ||

| Dimethyl sulfoxide (DMSO) | 46.7 | 7.2 | ||

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 6.5 | ||

| Dichloromethane (DCM) | 9.1 | 3.1 | ||

| Acetonitrile (ACN) | 37.5 | 5.8 | ||

| Methanol (MeOH) | 32.7 | 5.1 | ||

| Ethanol (EtOH) | 24.5 | 4.3 | ||

| Water | 80.1 | 10.2 | ||

| 1% Acetic Acid in Water | ~80 | - |

Stability Profile of this compound

The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group on the arginine side chain is known for its high stability, particularly under acidic conditions commonly used in peptide synthesis.[1] However, its long-term stability in various organic solvents at different temperatures is a key consideration for solution-phase chemistry and for the storage of stock solutions. The following table template is designed for recording data from a stability study.

Table 2: Stability of this compound in Solution Over Time

| Solvent | Storage Condition | Initial Purity (%) | Purity after 24h (%) | Purity after 7 days (%) | Major Degradants Observed |

| DMF | 4°C | ||||

| DMF | Ambient | ||||

| DMSO | 4°C | ||||

| DMSO | Ambient | ||||

| Acetonitrile | 4°C | ||||

| Acetonitrile | Ambient |

Detailed Methodologies

Experimental Protocol for Solubility Determination

This protocol outlines the equilibrium solubility method, a standard procedure for determining the solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a selection of solvents.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DMSO, DCM, Acetonitrile, Methanol, Water)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a rotating shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it may be beneficial to centrifuge the vials at a low speed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

For solvents with low volatility (e.g., DMSO), accurately weigh the filtered solution.

-

Evaporate the solvent under vacuum at a controlled temperature.

-

Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in mg/mL.

-

-

Quantitative Analysis by HPLC (preferred method):

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., Acetonitrile).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Inject the standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to create the calibration curve.

-

Accurately dilute a known volume of the filtered supernatant from the solubility experiment with the mobile phase or a suitable solvent.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility.

-

Experimental Protocol for Stability Assessment using HPLC

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound in solution over time.

Objective: To assess the stability of this compound in various solvents under different storage conditions.

Materials:

-

This compound

-

Selected solvents for the study (e.g., DMF, DMSO)

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC grade solvents (Acetonitrile, Water) and additives (e.g., Trifluoroacetic acid - TFA)

-

Vials for storing solutions at controlled temperatures (e.g., refrigerated and ambient)

Procedure:

-

Preparation of Test Solutions:

-

Prepare solutions of this compound in the chosen solvents at a known concentration (e.g., 1 mg/mL).

-

Dispense the solutions into separate, sealed vials for each time point and storage condition.

-

-

Storage:

-

Store the vials under the desired conditions (e.g., 4°C and ambient temperature).

-

-

HPLC Analysis:

-

Initial Analysis (T=0): Immediately after preparation, dilute a sample from each solution with the mobile phase and inject it into the HPLC system. This will serve as the initial purity value.

-

Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 7 days), retrieve a vial from each storage condition.

-

Prepare and inject the samples into the HPLC system as done for the initial analysis.

-

-

HPLC Method Parameters (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at 214 nm and 254 nm. A DAD is useful for identifying the emergence of new peaks corresponding to degradation products.

-

Column Temperature: 30°C

-

-

Data Analysis:

-

For each chromatogram, calculate the percentage purity of this compound by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

-

Plot the percentage purity as a function of time for each solvent and storage condition to visualize the degradation profile.

-

Identify any significant degradation products by their retention times and UV spectra (if using a DAD).

-

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on experimental data.

Caption: Workflow for solvent selection for this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in performing a stability study of this compound in a chosen solvent.

References

The Role of Z-Arg(Mtr)-OH.CHA in Solid-Phase Peptide Synthesis: A Technical Guide

This in-depth technical guide explores the function and application of N-α-Z-L-Arginine(Mtr) cyclohexylammonium salt (Z-Arg(Mtr)-OH.CHA) within the framework of solid-phase peptide synthesis (SPPS). Tailored for researchers, chemists, and professionals in drug development, this document elucidates the chemical principles of its constituent protecting groups, provides detailed experimental protocols, and presents comparative data to inform synthesis strategies.

Introduction to this compound

This compound is a protected amino acid derivative specifically designed for use in peptide synthesis. Each component of its structure plays a distinct and critical role in the controlled, stepwise assembly of peptide chains. The use of the Carbobenzoxy (Z) group for N-α-protection situates this derivative primarily within the Boc/Bzl synthesis strategy, an orthogonal approach to the more common Fmoc/tBu chemistry.

-

Z (Carbobenzoxy): This group protects the alpha-amino function of arginine, preventing unwanted polymerization during the coupling reaction. It is stable to the acidic conditions used for Boc group removal but can be cleaved using strong acids like HF or HBr in acetic acid, or via catalytic hydrogenolysis.

-

Arg (Arginine): The core amino acid, which contains a highly basic and nucleophilic guanidinium group in its side chain that requires robust protection throughout the synthesis.

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): A sulfonyl-based protecting group for the arginine side-chain guanidinium group. It is highly acid-labile but requires stronger acidic conditions for complete removal than other modern protecting groups like Pmc or Pbf.

-

CHA (Cyclohexylamine): This counter-ion forms a salt with the free carboxylic acid, which improves the crystallinity, handling characteristics, and shelf-life of the amino acid derivative, preventing potential self-condensation.

Core Principles in SPPS

Solid-phase peptide synthesis is a cornerstone of peptide chemistry, enabling the efficient construction of peptide sequences on an insoluble polymer support.[1] The process involves sequential cycles of deprotection and coupling.[2] The choice of protecting groups is paramount, defining the synthesis strategy. The Z-group is historically significant, introduced by Bergmann and Zervas, and formed the basis of early peptide synthesis.[3] In modern SPPS, it finds utility in Boc-based strategies where its removal conditions are orthogonal to the temporary Boc-group.[4]

The primary challenge with incorporating arginine is the high pKa of its guanidinium side chain, which can catalyze side reactions if left unprotected. The Mtr group provides effective protection but its cleavage requires careful consideration to avoid side reactions, particularly with sensitive residues like tryptophan.[5]

Physicochemical and Synthesis Data

The selection of a protected amino acid is governed by its chemical properties and performance in synthesis.

| Property | Value | Reference |

| CAS Number | 80745-09-1 | [6] |

| Molecular Formula | C24H32N4O7S · C6H13N | [6] |

| Molecular Weight | 619.8 g/mol | [6][7] |

| Appearance | White to off-white powder | N/A |

A comparison of common arginine side-chain protecting groups highlights the specific niche of the Mtr group.

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | TFA (often heated, e.g., 35°C)[5] | Effective protection | Harsher cleavage can lead to side reactions; Slower kinetics compared to Pbf |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | TFA (room temperature)[5] | Milder cleavage than Mtr | Can be prone to sulfonation of sensitive residues |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | TFA (room temperature) | Standard for Fmoc-SPPS; Milder cleavage | Most expensive of the common Arg protecting groups[8] |

| Tos | Tosyl (p-toluenesulfonyl) | HF, TFMSA | Very stable | Requires very strong, hazardous acids for cleavage |

Experimental Protocols

The following are generalized protocols for the use of Z-Arg(Mtr)-OH in a Boc-based solid-phase peptide synthesis workflow.

Protocol 1: Boc-SPPS Cycle for Amino Acid Incorporation

This protocol outlines the standard steps for adding an amino acid to the growing peptide chain on a solid support.

-

Resin Preparation: Swell the peptide-resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[4]

-

Agitate for 2 minutes, drain, and repeat with a fresh TFA/DCM solution for 20-30 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the peptide-resin thoroughly to remove residual TFA and byproducts.

-

DCM wash (3 times)

-

Isopropanol (IPA) wash (1 time)

-

DCM wash (3 times)

-

-

Neutralization:

-

Add a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM.[2]

-

Agitate for 2-5 minutes, drain, and repeat.

-

Wash the resin with DCM (5-7 times) to remove excess base.

-

-

Coupling of Z-Arg(Mtr)-OH:

-

Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling reagent such as HBTU (1.9-3.9 equivalents) in N,N-Dimethylformamide (DMF). Add DIPEA (4-8 equivalents) and allow to activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[9]

-

-

Final Wash: Wash the resin with DMF (3 times) followed by DCM (3 times) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin and all protecting groups (including the Mtr group) are removed.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for Mtr-protected arginine and other side chains present. A common high-acidity cocktail is:

-

Reagent R: TFA / Thioanisole / EDT / Anisole (90:5:3:2).[9] This is suitable for peptides containing Arg(Mtr), Trp, Cys, and Met.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. For Mtr-group removal, the reaction may need to be performed at a slightly elevated temperature (e.g., 35-40°C) to ensure complete deprotection.[5]

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate into a fresh tube.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation:

-

Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether with stirring.[9]

-

A white precipitate (the crude peptide) should form.

-

-

Collection and Drying:

-

Centrifuge the mixture to pellet the peptide and carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

-

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the processes and logic involved in using this compound.

Caption: Generalized workflow for a single Boc-SPPS cycle.

Caption: Decision workflow for final peptide cleavage and deprotection.

Caption: Logical relationships of the components in this compound.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the edifice of synthetic organic chemistry. Since its introduction by Max Bergmann and Leonidas Zervas in 1932, it has been an indispensable tool for the protection of amines, particularly in the realm of peptide synthesis where it revolutionized the controlled, stepwise assembly of amino acids. Despite the advent of other widely used protecting groups such as Boc and Fmoc, the Cbz group's unique stability profile and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development. This technical guide provides an in-depth exploration of the Cbz protecting group, covering its core principles, detailed experimental protocols, and comparative data.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates. This protection is fundamental in multi-step syntheses to prevent unwanted side reactions. A key attribute of the Cbz group is its considerable stability across a broad spectrum of chemical conditions, including basic and most aqueous acidic media. However, it can be selectively and cleanly removed under specific, mild conditions, most notably through catalytic hydrogenation.[1][2] This characteristic orthogonality to other common protecting groups is a pivotal aspect of its utility in complex molecular construction.[3][4]

Data Presentation: A Comparative Overview

The efficiency of Cbz protection and deprotection is paramount for its practical application. The following tables summarize quantitative data from various methodologies to facilitate comparison.

Table 1: Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [3] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [3] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [3] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [3] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [3] |

| Various Amines | Cbz-Cl, Water, rt | 71 - 99 | [5] |

| Aliphatic & Aromatic Amines | Cbz-Cl, PEG-600, rt | Excellent | [6][7] |

Table 2: Comparison of Cbz Deprotection Methods

| Cbz-Protected Substrate | Deprotection Method and Reagents | Time | Temperature (°C) | Yield (%) | Reference |

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH | - | rt | > 95 | [3] |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH | - | rt | > 95 | [3] |

| Cbz-L-Phe-L-Leu-OEt | H₂ (1 atm), 10% Pd/C, H₂O (with TPGS-750-M) | < 2 h | rt | > 95 | [1] |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH | - | reflux | > 90 | [3] |

| Poly[GK{2-ClZ}GIP] | Transfer Hydrogenolysis (Ammonium formate, 10% Pd-C), DMF | 2 h | rt | 88 | |

| Cbz-Phenylalanine | 33% HBr in AcOH | - | rt | ~90 | [3] |

| N-Cbz protected amines | AlCl₃, HFIP | 2 - 16 h | rt | High | [8][9] |

| N-Cbz protected amine | NaBH₄, 10% Pd/C, MeOH | 3 - 10 min | rt | - | [2][7] |

Experimental Protocols

The following are detailed methodologies for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

Materials:

-

Amino acid (1.0 eq)

-

Sodium carbonate (Na₂CO₃) (2.5 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolution: Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[3]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[10]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst.[10]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.[10]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.[2][10]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[10]

Protocol 3: Cbz Deprotection by Transfer Hydrogenolysis

Materials:

-

Cbz-protected substrate (1.0 mmol)

-

10% Palladium on Carbon (Pd/C) (10-20 mol%)

-

Methanol (MeOH) or Ethanol (EtOH) (10 mL)

-

Formic acid (HCOOH) (2-5 equivalents) or Ammonium formate

-

Celite

Procedure:

-

Dissolution: Dissolve the Cbz-protected substrate in MeOH or EtOH in a reaction flask.[1]

-

Catalyst Addition: Carefully add 10% Pd/C to the solution.[1]

-

Reagent Addition: To the stirred suspension, add formic acid dropwise at room temperature.[1]

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Filtration: Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.[1]

-

Concentration: Concentrate the filtrate under reduced pressure.[1]

Protocol 4: Acidic Deprotection of Cbz Group

Materials:

-

N-Cbz-protected amine (1 equiv)

-

Aluminum chloride (AlCl₃) (3 equiv)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4 mL)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of the N-Cbz-protected amine in HFIP, add AlCl₃ at room temperature. The reaction mixture will be a suspension.[8]

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.[8]

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. Quench with aqueous NaHCO₃ and extract with CH₂Cl₂.[8]

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to provide the pure amine.[8]

Visualizing Key Concepts and Workflows

Diagrams are provided below to illustrate the reaction mechanism, the concept of orthogonality, and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ijacskros.com [ijacskros.com]

- 6. researchgate.net [researchgate.net]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

The Role of Cyclohexylamine (CHA) Salt in Z-Arg(Mtr)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and application of the cyclohexylamine (CHA) salt of Nα-benzyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Z-Arg(Mtr)-OH). This compound is a critical building block in solid-phase peptide synthesis (SPPS), and understanding the role of each of its components is paramount for the successful synthesis of complex peptides.

Introduction to Z-Arg(Mtr)-OH.CHA

This compound is a protected amino acid derivative used in peptide synthesis. The arginine residue is protected at two key functional groups to prevent unwanted side reactions during the stepwise assembly of the peptide chain.

-

Z (Benzyloxycarbonyl) Group: This group protects the α-amino group of arginine. It is a well-established protecting group in peptide chemistry, typically stable to the basic conditions used for Fmoc group removal but cleavable under strong acidic conditions or by hydrogenolysis.[1]

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) Group: The Mtr group safeguards the highly basic guanidino side chain of arginine.[2][3] It is an acid-labile protecting group, but its removal requires harsher acidic conditions compared to more modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[2][4] Complete cleavage of the Mtr group can necessitate extended reaction times with trifluoroacetic acid (TFA), often in the presence of scavengers.[2]

-

Cyclohexylamine (CHA) Salt: The CHA salt is formed by the reaction of the free carboxylic acid of Z-Arg(Mtr)-OH with the organic base cyclohexylamine.[5] This salt formation is a crucial aspect of the compound's utility.

The Core Function of the Cyclohexylamine (CHA) Salt

The primary function of forming the CHA salt of Z-Arg(Mtr)-OH is to enhance the compound's physicochemical properties, thereby facilitating its purification, storage, and handling. Protected amino acids, particularly those with bulky protecting groups, can often be difficult to crystallize and may exist as oils or amorphous solids.

The formation of a salt with an organic base like cyclohexylamine often induces crystallization, leading to a stable, solid material with a defined melting point.[6] This crystalline nature is highly advantageous for:

-

Purification: Crystallization is an effective method for purifying the protected amino acid, removing impurities from the synthesis of the building block itself.

-

Stability and Storage: Crystalline solids are generally more stable and less hygroscopic than their amorphous or oily counterparts, allowing for longer shelf life and more consistent quality.

-

Handling: A free-flowing crystalline powder is significantly easier to weigh and dispense accurately compared to a viscous oil, which is critical for precise stoichiometry in peptide synthesis reactions.

Data Presentation: Physicochemical Properties

| Property | This compound | Z-Arg(Mtr)-OH (Free Acid) | Reference |

| Molecular Formula | C30H45N5O7S | C24H32N4O7S | [7][8] |

| Molecular Weight | 619.77 g/mol | 520.60 g/mol | [4][7] |

| Appearance | White to off-white crystalline powder | Often an oil or amorphous solid | [6][9] |

| Solubility | Soluble in water or 1% acetic acid. Soluble in organic solvents like dichloromethane (DCM) after conversion to the free acid. | Generally soluble in organic solvents like DMF and DCM. | [9][10] |

| Storage | Inert atmosphere, Room Temperature | Often requires storage at low temperatures (-20°C) to prevent degradation. | [7][9] |

Experimental Protocols

Conversion of this compound to the Free Acid

Prior to its use in a peptide coupling reaction, the cyclohexylamine must be removed to liberate the free carboxylic acid.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Ice-cold 1 M Potassium bisulfate (KHSO4) aqueous solution

-

Anhydrous Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Rotary evaporator

Procedure:

-

Dissolve the this compound salt in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel.

-

Extract the DCM solution three times with an equal volume of ice-cold 1 M KHSO4 solution to remove the cyclohexylamine.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-Arg(Mtr)-OH free acid, which may be a solid or a viscous oil.

Peptide Coupling using Z-Arg(Mtr)-OH

This protocol describes a standard coupling reaction in solid-phase peptide synthesis (SPPS) after the N-terminal Fmoc deprotection of the resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Z-Arg(Mtr)-OH (free acid from the protocol above)

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., DIPEA or NMM)

-

Solvent (e.g., DMF or NMP)

Procedure:

-

Swell the resin-bound peptide in the synthesis solvent (e.g., DMF).

-

In a separate vessel, dissolve Z-Arg(Mtr)-OH (typically 2-4 equivalents relative to the resin loading) in the synthesis solvent.

-

Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and the base (e.g., DIPEA, 2 equivalents to the amino acid) to the amino acid solution to pre-activate it for a few minutes.

-

Add the activated Z-Arg(Mtr)-OH solution to the resin.

-

Agitate the reaction mixture at room temperature for the required coupling time (typically 1-2 hours).

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

After complete coupling, wash the resin thoroughly with the synthesis solvent to remove excess reagents and byproducts.

Deprotection of the Mtr and Z Groups

Mtr Group Removal: The Mtr group is typically removed at the end of the synthesis during the final cleavage from the resin.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., phenol, thioanisole, water, triisopropylsilane)

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, for example, TFA/phenol/water/thioanisole/TIS (82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the peptide-resin and incubate at room temperature.

-

Due to the stability of the Mtr group, extended cleavage times of 3 to 24 hours may be necessary. The progress of the deprotection should be monitored by HPLC.

-

After complete deprotection, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Z Group Removal: The Z group is generally stable to the TFA cleavage conditions used for Mtr removal.[11] If an N-terminal Z group is desired on the final peptide, it will remain intact. If its removal is required, this is typically achieved by catalytic hydrogenation.

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., methanol, acetic acid)

-

Hydrogen source (e.g., hydrogen gas balloon or H2 generator)

Procedure:

-

Dissolve the Z-protected peptide in a suitable solvent.

-

Add the Pd/C catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by HPLC or TLC).

-

Filter the catalyst through a pad of Celite and evaporate the solvent to obtain the deprotected peptide.

Mandatory Visualizations

Caption: Benefits of CHA Salt Formation in Z-Arg(Mtr)-OH.

Caption: Workflow for Converting CHA Salt to the Free Acid.

Caption: Workflow for Peptide Coupling with Z-Arg(Mtr)-OH.

Conclusion

The use of Z-Arg(Mtr)-OH as its cyclohexylamine salt is a strategic choice in peptide synthesis that addresses practical challenges associated with the handling and purity of protected amino acids. While the Mtr protecting group for the arginine side chain is less commonly used in modern Fmoc-based SPPS in favor of more labile alternatives, understanding its properties and the function of the CHA salt remains valuable for researchers working with established synthetic routes or requiring specific protection strategies. The protocols and information provided in this guide offer a comprehensive overview for the effective utilization of this important building block in the synthesis of arginine-containing peptides.

References

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. This compound | CAS:80745-09-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. biotage.com [biotage.com]

The Evolution of Arginine Protection: A Technical Guide to Protecting Groups in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, a cornerstone of biochemical research and drug development, is a meticulous process demanding precise control over reactive functional groups. Among the proteinogenic amino acids, arginine, with its strongly basic guanidinium side chain (pKa ≈ 12.5), presents a unique challenge. Effective protection of this guanidino group is paramount to prevent undesirable side reactions, ensure solubility, and achieve high-purity synthetic peptides. This technical guide provides an in-depth exploration of the historical development of arginine protecting groups, detailing their chemical properties, applications, and the evolution of strategies to tame this reactive residue.

The Early Days: Taming the Guanidinium Group

The initial forays into peptide synthesis in the early 20th century quickly identified the need to mask the reactive guanidino function of arginine. The earliest strategies focused on reducing its basicity through the introduction of strong electron-withdrawing groups.

The Nitro Group (NO₂): A Classic but Harsh Approach

One of the first protecting groups employed for arginine was the nitro (NO₂) group . By significantly lowering the pKa of the guanidinium moiety, it effectively prevents its interference in peptide coupling reactions.[1] While its stability is an asset during synthesis, its removal proved to be a significant hurdle, initially requiring harsh conditions such as catalytic hydrogenation, which could compromise other sensitive residues in the peptide chain.[1] Later methods introduced reductive cleavage using reagents like stannous chloride (SnCl₂), offering a more orthogonal deprotection strategy.[2] A notable advantage of the nitro group is its ability to suppress δ-lactam formation, a common side reaction during arginine incorporation.[3]

The Tosyl (Tos) Group: A Staple of the Boc Era

The p-toluenesulfonyl (Tosyl or Tos) group emerged as a workhorse in the era of Boc (tert-butoxycarbonyl) solid-phase peptide synthesis (SPPS).[4] Like the nitro group, it provides robust protection of the guanidinium side chain. However, its removal necessitates extremely strong acids, most notably anhydrous hydrogen fluoride (HF), a reagent that requires specialized equipment and stringent safety precautions.[4] The harshness of HF cleavage limits its application for peptides containing sensitive residues.[4]

The Fmoc Revolution and the Dawn of Acid-Labile Sulfonyl Protectors

The advent of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry in SPPS, with its milder base-labile Nα-deprotection, demanded the development of side-chain protecting groups that could be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). This spurred the innovation of a series of arylsulfonyl-based protecting groups with increasing acid lability.

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)

The Mtr group was an early attempt to create a more acid-labile sulfonyl protecting group compatible with Fmoc-SPPS. While more susceptible to acid than the Tosyl group, its complete removal often requires prolonged exposure to TFA (up to 24 hours), increasing the risk of side reactions with sensitive amino acids like tryptophan.[4][5]

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)

A significant advancement came with the introduction of the Pmc group by Ramage and coworkers.[6] The cyclic ether structure of the Pmc group enhances its acid lability compared to Mtr, allowing for cleavage with TFA over a period of 2 to 6 hours.[4] However, the carbocation generated during Pmc cleavage is highly reactive and can lead to the alkylation of tryptophan residues, a significant drawback.[4]

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

The development of the Pbf group by Carpino and coworkers marked a major milestone in arginine protection.[7] The five-membered ring of the Pbf group renders it more acid-labile than the six-membered ring of Pmc.[8] This increased lability allows for faster and more efficient cleavage, typically within 1.5 to 3 hours using standard TFA cocktails.[4] The reduced cleavage time minimizes exposure to strong acid and significantly lessens the extent of tryptophan alkylation, making Pbf the most widely used arginine protecting group in modern Fmoc-SPPS.[9]

Quantitative Comparison of Arginine Protecting Groups

The selection of an appropriate protecting group is a critical decision that impacts synthesis efficiency and final peptide purity. The following tables summarize key quantitative data for the most common arginine protecting groups.

| Protecting Group | Nα-Strategy | Typical Cleavage Reagent | Typical Cleavage Time | Relative Acid Lability |

| **Nitro (NO₂) ** | Boc/Fmoc | SnCl₂ / H⁺ or HF | Variable | Very Low (Stable to TFA) |

| Tosyl (Tos) | Boc | Anhydrous HF | 1 - 2 hours | Very Low |

| Mtr | Fmoc/Boc | TFA / Phenol | 7.5 - 24 hours | Low |

| Pmc | Fmoc | TFA / Scavengers | 2 - 6 hours | Moderate |

| Pbf | Fmoc | TFA / Scavengers | 1.5 - 3 hours | High |

Table 1: General Cleavage Conditions and Relative Acid Lability. This table provides a comparative overview of the conditions required for the removal of different arginine protecting groups.

| Protecting Group | Side Reaction | Quantitative Observation |

| **Nitro (NO₂) ** | δ-Lactam Formation | Significantly reduces or eliminates δ-lactam formation.[3] |

| Pmc | Tryptophan Alkylation | Significant risk of tryptophan alkylation due to reactive carbocations.[4] |

| Pbf | Tryptophan Alkylation | Reduced risk of tryptophan alkylation compared to Pmc.[9] |

| Pbf | δ-Lactam Formation | After 30 minutes of activation, lactam formation was four times greater for the Pbf derivative compared to the NO₂ derivative.[10][11] |

| Pmc vs. Pbf | Cleavage Yield | 3-hour TFA treatment resulted in 46% yield for Arg(Pmc) vs. 69% for Arg(Pbf).[12] |

Table 2: Common Side Reactions and Quantitative Comparisons. This table highlights key side reactions associated with arginine protecting groups and provides available quantitative data.

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting groups in peptide synthesis. Below are generalized protocols for the introduction and cleavage of the most common arginine protecting groups.

General Protocol for the Synthesis of Fmoc-Arg(P)-OH (P = Pbf, Pmc)

The synthesis of protected arginine derivatives is a multi-step process that requires careful control of reaction conditions. A general strategy involves:

-

Carboxyl Group Protection: The carboxylic acid of arginine is typically protected as a methyl or ethyl ester to prevent its participation in subsequent reactions.

-

α-Amino Group Protection: The α-amino group is transiently protected, often with a Boc group.

-

Guanidino Group Protection: The sulfonyl chloride (Pbf-Cl or Pmc-Cl) is reacted with the partially protected arginine to introduce the Pbf or Pmc group onto the guanidino side chain.

-

Selective Deprotection and Fmoc Introduction: The transient Boc group on the α-amino group is selectively removed, followed by the introduction of the Fmoc group using a reagent like Fmoc-OSu.

-

Saponification: The carboxyl protecting group is removed to yield the final Fmoc-Arg(P)-OH.

Protocol for Cleavage of Sulfonyl-Based Protecting Groups (Pbf, Pmc, Mtr)

Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.

-

Resin Preparation: Following solid-phase synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.

-

Cleavage Cocktail Preparation: A freshly prepared cleavage cocktail is used. The composition of the cocktail depends on the protecting group and the presence of sensitive residues in the peptide.

-

Cleavage Reaction: The cleavage cocktail is added to the dried peptidyl-resin and the mixture is gently agitated at room temperature for the required duration (see Table 1).

-

Peptide Precipitation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

Protocol for On-Resin Deprotection of the Nitro (NO₂) Group

-

Resin Preparation: The peptidyl-resin is washed with 2-MeTHF.

-

Deprotection Solution: A solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF is prepared.[2]

-

Deprotection Reaction: The deprotection solution is added to the resin, and the reaction is carried out at 55°C for a specified time, typically monitored by HPLC.[2]

-

Washing: The resin is washed thoroughly to remove the deprotection reagents before proceeding with the final cleavage from the resin.

Visualizing the Chemistry of Arginine Protection

The following diagrams, generated using the DOT language, illustrate key concepts in the historical and chemical development of arginine protecting groups.

Caption: Historical progression of arginine protecting groups.

Caption: Relative acid lability of sulfonyl-based protecting groups.

Caption: General workflow of solid-phase peptide synthesis (SPPS).

Caption: Competing pathways of activated arginine leading to δ-lactam formation.

Conclusion

The journey of arginine protecting groups in peptide chemistry reflects the continuous drive for milder, more efficient, and selective synthetic methodologies. From the harsh removal conditions of the early nitro and tosyl groups to the finely tuned acid lability of the Pbf group, each development has expanded the horizons of peptide synthesis, enabling the creation of increasingly complex and sensitive biomolecules. The choice of the optimal arginine protecting group remains a critical parameter in the design of any peptide synthesis strategy, and a thorough understanding of their properties and historical context is essential for researchers, scientists, and drug development professionals in this dynamic field.

References

- 1. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bachem.com [bachem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to Z-Arg(Mtr)-OH.CHA: Sourcing, Purity, and Application in Peptide Synthesis

For researchers and professionals in drug development and peptide chemistry, the quality and reliable supply of amino acid derivatives are paramount. This guide provides an in-depth overview of Z-Arg(Mtr)-OH.CHA, a key building block in solid-phase peptide synthesis (SPPS). We will cover supplier and purity information, detailed experimental protocols for its use, and visual representations of key processes to facilitate a comprehensive understanding.

Supplier and Purity Overview of this compound

This compound, with the CAS number 80745-09-1, is a protected amino acid derivative of arginine.[1][2] The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group serves to protect the guanidino function of the arginine side chain during peptide synthesis. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling properties. Several chemical suppliers offer this reagent, with purity levels typically exceeding 98%. Below is a summary of prominent suppliers and their stated purity levels.

| Supplier | Purity | Additional Information |

| Lead Sciences | 98% | Brand: BLDpharm.[1] |

| Aapptec Peptides | Lot-specific | Certificate of Analysis available for specific data.[2][3] |

| BioCrick | >98% | Confirmed by NMR, with COA, HPLC, MS, and NMR data available. |

| CP Lab Safety | min 98% | For professional manufacturing, research, and industrial use only.[4] |

| ChemPep | Not specified | For Research & Development use only. |

| BOC Sciences | >= 99.5% (Chiral HPLC) | Custom solutions available. |

Experimental Protocols

The successful incorporation and subsequent deprotection of this compound are critical steps in peptide synthesis. The following protocols provide detailed methodologies for purity analysis and the removal of the Mtr protecting group.

HPLC Purity Analysis of this compound

Objective: To determine the purity of this compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from 30% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Injection Volume: 20 µL.

Expected Outcome: The chromatogram should show a major peak corresponding to this compound, with any impurities appearing as smaller peaks. The purity is calculated based on the relative peak areas.

Removal of the Mtr Protecting Group from Arginine in Fmoc-Based SPPS

Objective: To cleave the Mtr group from the arginine residue of a synthesized peptide.

Methodology:

-

Resin Preparation: Following the completion of peptide synthesis, ensure the final N-terminal Fmoc group is removed by treating the resin-bound peptide with a 20% solution of piperidine in DMF.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 5% (w/w) phenol in trifluoroacetic acid (TFA).

-

Deprotection Reaction:

-

Suspend the peptide-resin in the cleavage cocktail (approximately 10 µmol of peptide per mL of cocktail).

-

Allow the reaction to proceed at room temperature. The Mtr group is more acid-stable than other protecting groups like Pbf or Pmc, and complete removal may take several hours (approximately 7.5 hours).[1][2]

-

-

Monitoring: Monitor the progress of the deprotection by taking small aliquots of the cleavage solution, precipitating the peptide with cold diethyl ether, and analyzing the product by HPLC.

-

Peptide Precipitation and Isolation:

-

Once the deprotection is complete, filter the resin and collect the TFA solution.

-

Evaporate the TFA solution to dryness.

-

Partition the residue between water and dichloromethane.

-

Wash the aqueous layer containing the peptide four times with dichloromethane to remove organic scavengers.

-

Lyophilize the aqueous layer to obtain the crude deprotected peptide.[1][2]

-

Visualizing Key Processes

To further aid in the understanding of the sourcing and application of this compound, the following diagrams, generated using Graphviz, illustrate a typical workflow and the chemical pathway of Mtr group removal.

Caption: Workflow from Sourcing to Final Peptide.

Caption: Mtr Group Removal Pathway.

References

Methodological & Application

Application Notes and Protocols for Z-Arg(Mtr)-OH.CHA in Manual Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg(Mtr)-OH.CHA is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues. The benzyloxycarbonyl (Z) group protects the α-amino group, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protects the guanidino side chain of arginine. The cyclohexylamine (CHA) salt form enhances the stability and handling of the compound. This document provides a detailed protocol for the manual use of this compound in SPPS, covering all steps from initial treatment of the CHA salt to the final cleavage of the completed peptide from the resin.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the handling, solubility, and reaction characteristics of the reagent.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂N₄O₇S·C₆H₁₃N | |

| Molecular Weight | 619.77 g/mol | |

| Appearance | White to off-white powder | |

| Mtr Protecting Group | Acid labile, requires strong acid for cleavage | |

| Z Protecting Group | Cleaved by catalytic hydrogenation or strong acid | |

| CHA Salt | Improves stability and handling | [1] |

Experimental Protocols

This section outlines the detailed methodology for the use of this compound in manual SPPS.

Conversion of CHA Salt to the Free Acid

The cyclohexylamine (CHA) salt must be converted to the free acid before use in the coupling reaction.

Reagents and Materials:

-

This compound

-

Dichloromethane (DCM)

-

1 M Potassium bisulfate (KHSO₄) solution, ice-cold

-

Magnesium sulfate (MgSO₄), anhydrous

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound salt in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel.

-

Extract the DCM solution three times with an equal volume of ice-cold 1 M KHSO₄ solution to remove the cyclohexylamine.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the Z-Arg(Mtr)-OH free acid as a solid or oil.[1]

Manual SPPS Protocol

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy on a resin, such as Wang or Rink Amide resin.

Materials:

-

Peptide synthesis vessel

-

Shaker or bubbler for mixing

-

Appropriate resin (e.g., pre-loaded Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

-

Z-Arg(Mtr)-OH (free acid from Protocol 1)

-

Washing solvents (DMF, DCM)

Procedure:

a) Resin Swelling:

-

Place the resin in the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

b) Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

c) Coupling of Z-Arg(Mtr)-OH:

-

In a separate vial, dissolve Z-Arg(Mtr)-OH (typically 1.5-3 equivalents relative to resin loading) and an equivalent amount of OxymaPure in DMF.

-

Add DIC (1.5-3 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature. Due to the steric bulk of the Mtr group, a longer coupling time or a double coupling may be necessary. Monitor the reaction using a ninhydrin test. A typical coupling time is 2-4 hours. For difficult couplings, the reaction can be repeated with a fresh solution of activated amino acid.

-

After complete coupling (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

d) Chain Elongation:

-

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Mtr Deprotection

The Mtr group is highly stable to acid and requires prolonged treatment with a strong acid cocktail for complete removal.[2]

Cleavage Cocktail (Reagent K modified):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail fresh and cool it on ice.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature.

-

The cleavage of the Mtr group is slow and may require extended reaction times, potentially up to 24 hours. It is advisable to monitor the deprotection by HPLC if possible. For peptides with multiple Arg(Mtr) residues, longer deprotection times are expected.[2]

-

After the cleavage is complete, filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and decant the ether.

-

Wash the peptide pellet with cold ether to remove scavengers.

-

Dry the crude peptide under vacuum.

Post-Cleavage Work-up:

-

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow

A diagram illustrating the key stages of the manual SPPS workflow using this compound is provided below.

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing Z-Arg(Mtr)-OH.CHA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is crucial for a wide range of biological activities, including cell penetration, receptor binding, and antimicrobial action. The use of Z-Arg(Mtr)-OH.CHA, a protected arginine derivative, in automated solid-phase peptide synthesis (SPPS) offers distinct advantages in specific synthetic strategies. The benzyloxycarbonyl (Z) group provides N-terminal protection, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group safeguards the guanidino side chain. This application note provides a detailed protocol for the efficient incorporation of this compound into peptides using an automated synthesizer, with a focus on optimizing coupling and deprotection steps to maximize yield and purity.

Data Presentation